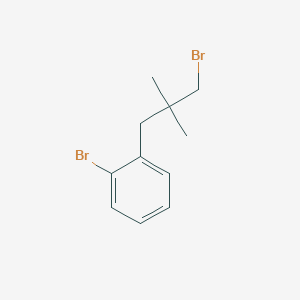
1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene
Descripción general
Descripción
“1-Bromo-2-(3-bromo-2,2-dimethylpropyl)benzene” is a brominated derivative of benzene. It has a molecular formula of C11H15Br .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom and a 3-bromo-2,2-dimethylpropyl group .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 227.14 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Graphene Nanoribbons Precursors : Compounds similar to the queried chemical have been utilized in the synthesis and characterization of precursors for the bottom-up construction of planar one-dimensional graphene nanoribbons. These nanoribbons exhibit controlled edge morphology and narrow widths, crucial for advanced electronic and photonic devices. The synthesis involves complex organic reactions characterized by NMR, IR spectroscopy, and elemental analysis, complemented by Density Functional Theory (DFT) calculations for structure optimization (Patil et al., 2012).
Fluorescence Properties
Fluorescent Materials : Another application area is the synthesis of compounds with specific fluorescence properties, useful in creating materials for optoelectronic applications. By manipulating the molecular structure, researchers have developed materials that exhibit Aggregation-Induced Emission (AIE) characteristics, significantly enhancing their fluorescence intensity in the solid state compared to in solution (Liang Zuo-qi, 2015).
Organometallic Synthesis
Organometallic Compounds : Derivatives of brominated benzene compounds serve as starting materials in organometallic chemistry for synthesizing complexes with diverse electronic properties. These properties are explored through electrochemical studies to understand electron transfer processes, which are fundamental in catalysis and materials science (Fink et al., 1997).
Safety and Hazards
Mecanismo De Acción
Mode of Action
- A two-step mechanism has been proposed for electrophilic substitution reactions involving bromobenzene:
- Formation of the strongly electrophilic bromine cation . The electrophile (bromine cation) forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
- The compound is absorbed through various routes (e.g., oral, dermal, inhalation). It distributes to tissues and organs, including adipose tissue due to its lipophilicity. The compound undergoes hepatic metabolism, leading to the formation of metabolites. Metabolites are excreted via urine and feces. Lipophilicity affects its absorption and distribution .
Propiedades
IUPAC Name |
1-bromo-2-(3-bromo-2,2-dimethylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFLDPVCOEMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
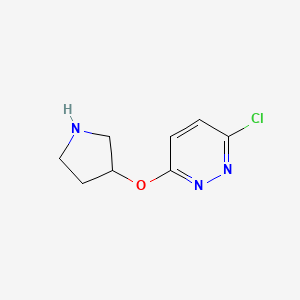
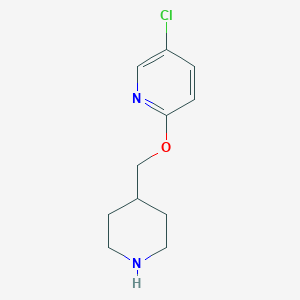

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)
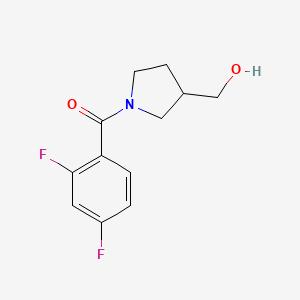
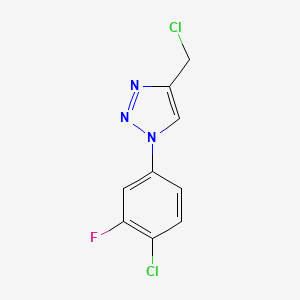
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467199.png)
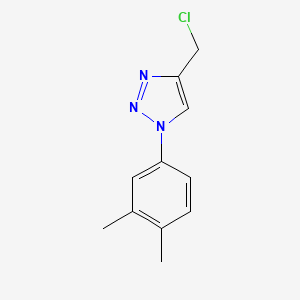
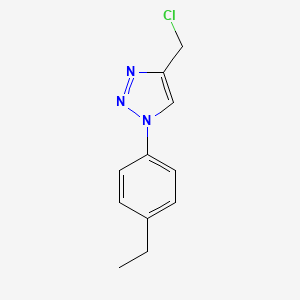
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B1467204.png)
